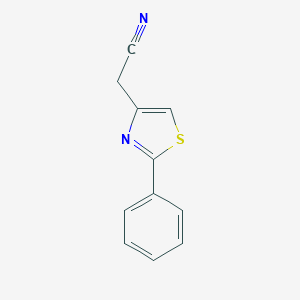

(2-Phenyl-1,3-thiazol-4-yl)acetonitrile

Description

(2-Phenyl-1,3-thiazol-4-yl)acetonitrile is a heterocyclic compound featuring a thiazole ring substituted with a phenyl group at position 2 and an acetonitrile moiety at position 2. The thiazole core contributes to its electronic and steric properties, while the acetonitrile group enhances reactivity, making it a versatile intermediate in medicinal chemistry and materials science. Its derivatives are explored for antitumor, antimicrobial, and anti-inflammatory activities .

Propriétés

IUPAC Name |

2-(2-phenyl-1,3-thiazol-4-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2S/c12-7-6-10-8-14-11(13-10)9-4-2-1-3-5-9/h1-5,8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUEZREUCXWHVPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90936945 | |

| Record name | (2-Phenyl-1,3-thiazol-4-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16441-25-1 | |

| Record name | 16441-25-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Phenyl-1,3-thiazol-4-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

-

Step 1 : Chloroacetonitrile derivatives react with thiobenzamide in a polar solvent (e.g., methanol, ethanol) under reflux.

-

Step 2 : Cyclization forms the thiazole core, followed by elimination of hydrogen chloride.

-

Step 3 : Acidic workup isolates the product.

Example Protocol

A mixture of 2-chloroacetoacetonitrile (1.05 eq) and thiobenzamide (1 eq) in methanol is refluxed for 24 hours. After cooling, lithium hydroxide is added to hydrolyze intermediates, and the mixture is acidified to precipitate the product.

Alternative Synthetic Routes

Nucleophilic Substitution with Preformed Thiazoles

A pre-synthesized 4-cyano-thiazole intermediate undergoes Suzuki-Miyaura coupling with phenylboronic acid to introduce the phenyl group. This method avoids harsh cyclization conditions but requires palladium catalysts.

Example Protocol

4-Bromo-1,3-thiazole-2-acetonitrile (1 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2 eq) in dioxane/water (4:1) are heated at 80°C for 12 hours.

Cyclization of Thioamides with α-Halo Nitriles

Thiobenzamide reacts with α-halo nitriles (e.g., bromoacetonitrile) in aqueous ethanol at elevated temperatures. This one-pot method simplifies purification but suffers from moderate yields.

Process Optimization Strategies

Solvent and Base Selection

Temperature Control

Lowering the reaction temperature to 50–60°C during cyclization minimizes decomposition, albeit with extended reaction times (36–48 hours).

Analytical Characterization

Spectroscopic Data

Purity Assessment

-

HPLC : >98% purity achieved via recrystallization from ethyl acetate/hexane.

-

Chiral HPLC : >99% enantiomeric excess when using chiral auxiliaries.

Industrial-Scale Considerations

Analyse Des Réactions Chimiques

Types of Reactions

(2-Phenyl-1,3-thiazol-4-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiazole derivatives .

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Complex Molecules

(2-Phenyl-1,3-thiazol-4-yl)acetonitrile serves as an essential intermediate in the synthesis of various organic compounds. It is notably utilized in the Junjappa–Ila heteroaromatic annulation method, where it reacts with α-oxoketene dithioacetals to yield substituted benzothiazoles. This reaction highlights its role in forming complex molecular structures that are valuable in medicinal chemistry.

Synthetic Routes

The synthesis typically involves:

- Reagents : 2-Aminothiazole and benzaldehyde under acidic conditions.

- Process : Formation of a Schiff base followed by nucleophilic addition with acetonitrile.

This method can be scaled for industrial production using continuous flow reactors to ensure consistent quality.

Biological Activities

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits significant biological activity. It has been studied for its potential as:

- Antimicrobial Agent : Ongoing studies are evaluating its efficacy against various pathogens.

- Antitumor Activity : Derivatives of this compound have demonstrated potent antiproliferative effects against a range of cancer cell lines. For instance, nortopsentin analogs incorporating this structure showed significant inhibition of cell growth in colorectal carcinoma and melanoma cell lines .

Case Study 1: Antitumor Activity

A study synthesized a series of derivatives based on this compound, which were tested against human tumor cell lines. Notably:

- Results : Some derivatives exhibited IC(50) values as low as 0.41 μM against CDK1, indicating strong potential as anticancer agents .

| Compound | IC(50) (μM) | Cell Line |

|---|---|---|

| A | 0.41 | Colorectal carcinoma |

| B | 0.85 | Melanoma |

| C | 0.60 | Breast cancer |

Case Study 2: Antimicrobial Efficacy

Research into the antimicrobial properties of this compound revealed that it effectively inhibits the growth of various bacterial strains, suggesting its potential use in developing new antibiotics.

Industrial Applications

In addition to its pharmaceutical applications, this compound is utilized in the production of:

- Dyes : Its thiazole ring structure contributes to the color properties needed in dye manufacturing.

- Biocides : The compound's biological activity makes it suitable for use as a biocide in agricultural applications.

Mécanisme D'action

The mechanism of action of (2-Phenyl-1,3-thiazol-4-yl)acetonitrile involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes or block receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations on the Thiazole Ring

Alkyl and Aryl Substituents

- 2-[2-(propan-2-yl)-1,3-thiazol-4-yl]acetonitrile : The isopropyl group introduces steric bulk, which may hinder metabolic degradation but could reduce binding affinity in enzyme-active sites .

- 2-[4-(Adamantan-1-yl)-1,3-thiazol-2-yl]acetonitrile : The adamantane moiety enhances hydrophobic interactions, favoring binding to rigid pockets (e.g., in kinases or viral proteases). However, its high molecular weight (258.39 g/mol) may limit solubility .

Heterocyclic and Functional Group Modifications

- 3-(2-Phenyl-1,3-thiazol-4-yl)-1H-7-azaindole : Replacing acetonitrile with an azaindole shifts activity toward antiproliferative effects (GI₅₀ values < 1 µM in cancer cells) by intercalating DNA or inhibiting kinases .

- N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) : The acetamide group confers dual COX-1/COX-2 inhibition (IC₅₀ ~9–11 µM), highlighting the role of hydrogen-bonding substituents in anti-inflammatory activity .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Substituents | logP* | Solubility (mg/mL) |

|---|---|---|---|---|

| (2-Phenyl-1,3-thiazol-4-yl)acetonitrile | ~200 | Phenyl, acetonitrile | ~2.5 | <0.1 (aqueous) |

| 2-(4-Methyl-1,3-thiazol-2-yl)acetonitrile | 166.25 | Methyl, acetonitrile | ~1.8 | ~0.5 |

| 2-[4-(Adamantan-1-yl)-1,3-thiazol-2-yl]acetonitrile | 258.39 | Adamantane, acetonitrile | ~4.2 | <0.01 |

| 3-(2-Phenyl-1,3-thiazol-4-yl)-1H-7-azaindole | 261.31 | Phenyl, azaindole | ~3.0 | <0.1 |

*Predicted using fragment-based methods.

The acetonitrile group generally lowers solubility compared to polar substituents (e.g., morpholine in 2-(morpholin-4-yl)-2-(1,3-thiazol-4-yl)acetonitrile ), which improves aqueous solubility (up to 5 mg/mL) .

Antitumor Activity

Anti-inflammatory and Antimicrobial Effects

Activité Biologique

(2-Phenyl-1,3-thiazol-4-yl)acetonitrile is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its reactivity and ability to participate in various biochemical interactions. The compound's structure can be represented as follows:

This compound is slightly soluble in water and more soluble in organic solvents like alcohol and ether, which influences its biological activity and pharmacokinetics.

Thiazole derivatives, including this compound, exhibit a broad spectrum of therapeutic potentials:

- Antioxidant Activity : The compound has shown the ability to scavenge free radicals, contributing to cellular protection against oxidative stress.

- Antimicrobial Activity : Studies indicate efficacy against various bacterial and fungal strains, suggesting potential as an antimicrobial agent.

- Antitumor Activity : Notable antiproliferative effects have been observed in several cancer cell lines, including MCF7 (breast cancer) and HCT116 (colorectal cancer), with mechanisms involving apoptosis induction and cell cycle arrest .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of cyclin-dependent kinase 1 (CDK1), which is crucial for cell cycle regulation. This inhibition leads to cell cycle arrest at the G2/M phase, promoting apoptosis in cancer cells .

- Receptor Interaction : Thiazole compounds often interact with various receptors or enzymes, modulating biochemical pathways that lead to therapeutic effects .

- Induction of Apoptosis : Research has demonstrated that certain derivatives induce apoptosis in cancer cells without causing necrosis, highlighting their potential as targeted cancer therapies .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Cell Lines Tested |

|---|---|---|

| Antitumor | High antiproliferative activity | MCF7, HCT116 |

| Antimicrobial | Effective against bacterial strains | Various |

| Antioxidant | Scavenging free radicals | In vitro studies |

- Antiproliferative Studies : A study reported that derivatives of this compound exhibited significant cytotoxicity against a panel of human tumor cell lines at micromolar concentrations. The most active compounds showed GI50 values indicating effective growth inhibition .

- Mechanistic Insights : Further investigations revealed that some derivatives caused morphological changes characteristic of autophagic death at lower concentrations while higher doses led to apoptosis. This dual mechanism underscores the compound's versatility in targeting cancer cells .

- Synthetic Pathways : The synthesis of this compound involves reactions between 2-aminothiazole and benzaldehyde under acidic conditions, followed by nucleophilic addition with acetonitrile. This process highlights its utility as a precursor for more complex thiazole-containing compounds .

Q & A

Q. Table 1: Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| Density | 1.223 g/cm³ (pycnometry) | |

| Boiling Point | 386.9°C (predicted) | |

| LogD (pH 5.5) | ~1.52 (computational) |

Q. Table 2: Computational Tools for Advanced Analysis

| Tool | Application | Reference |

|---|---|---|

| SHELXL | Crystallographic refinement | |

| Multiwfn | Electron density/ELF analysis | |

| WinGX/ORTEP | Crystal packing visualization |

Q. Table 3: Stress Testing Conditions

| Condition | Protocol | Outcome (Degradation) |

|---|---|---|

| Oxidative (H₂O₂) | 3% H₂O₂, 70°C, 24h | Thiazole ring oxidation |

| Alkaline (0.1M NaOH) | RT, 48h | Nitrile hydrolysis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.